Aluminum-27
Description
Significance of Aluminum-27 in Contemporary Scientific Disciplines
The unique characteristics of this compound make it a cornerstone in several scientific domains, particularly in materials science and analytical chemistry. Its 100% natural abundance and high NMR sensitivity make it especially useful for Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orghuji.ac.il
Nuclear Magnetic Resonance (NMR) Spectroscopy: 27Al NMR is a powerful technique used to investigate the local structure and chemistry around aluminum atoms in various substances. researchgate.netnih.gov Since 27Al has a nuclear spin of 5/2, it is a quadrupolar nucleus. huji.ac.il This property means that the NMR signal is highly sensitive to the local electronic environment, providing detailed information about the coordination of the aluminum atom. huji.ac.ilresearchgate.net Although this can lead to broad signal lines, especially in asymmetric environments, it allows researchers to distinguish between different aluminum sites, such as those in tetrahedral, penta-coordinated, or octahedral geometries. huji.ac.ilacs.org This capability is crucial in the study of:
Materials Science: 27Al NMR is extensively used to characterize aluminum-based materials like aluminosilicate (B74896) glasses, zeolites, aluminophosphates, and metal-organic frameworks. researchgate.netnih.govresearchgate.net It provides insights into the structural transformations and surface structure of materials like alumina (B75360). acs.org
Geology: The technique is applied to study the structure of aluminosilicate glasses and melts, which are significant components of the Earth's crust. researchgate.netresearchgate.net
Solution Chemistry: It helps in understanding the behavior of aluminum compounds in solution, which is relevant to environmental and biological systems. nih.govoup.com
Accelerator Mass Spectrometry (AMS): While 27Al is stable, the long-lived radioactive isotope Aluminum-26 (26Al) is a key cosmogenic nuclide used in geological dating. wikipedia.org Advanced techniques like Accelerator Mass Spectrometry (AMS) are used to measure the minute quantities of 26Al. In these studies, the stable 27Al isotope serves as a crucial reference and carrier. iaea.orgucsb.edu The ratio of 26Al to 27Al is measured to date geological events over timescales of 100,000 to 1,000,000 years, including sediment transport, deposition, erosion, and the terrestrial age of meteorites. wikipedia.orgwikipedia.org
Historical Development of this compound Isotopic Characterization
The journey to understanding this compound began with the discovery of the element itself. While aluminum salts like alum were used in ancient times, the existence of the metal was first proposed by Humphry Davy in 1808. wikidoc.org Danish physicist Hans Christian Ørsted produced an impure form of the metal in 1825, with German chemist Friedrich Wöhler isolating pure aluminum in 1827. wikidoc.orgnih.gov
The specific characterization of aluminum as a monoisotopic element came later with advancements in mass spectrometry.
1922: Francis W. Aston, a British chemist and physicist, reported the discovery of this compound as the single stable isotope of aluminum using his mass spectrometer. chemlin.org
1886: Prior to its isotopic characterization, the industrial-scale production of aluminum metal was made possible by the independent development of the Hall-Héroult electrolytic process by Charles Martin Hall in the United States and Paul Héroult in France. nih.govsemiconsociety.com This transformed aluminum from a precious metal into a widely used industrial material. wikidoc.orgsemiconsociety.com
Late 20th Century: The development of Accelerator Mass Spectrometry (AMS) revolutionized the study of rare isotopes. scispace.com This technique, first developed in 1977, enabled highly sensitive measurements of long-lived radionuclides like 26Al by separating them from the abundant stable 27Al, opening new avenues in geochemistry and cosmochemistry. iaea.orgscispace.com
Data Tables
Table 1: General Properties of this compound
| Property | Value |
|---|---|
| Symbol | 27Al |
| Atomic Number (Z) | 13 |
| Mass Number (A) | 27 |
| Number of Protons | 13 |
| Number of Neutrons | 14 |
| Isotopic Mass | 26.9815385(7) u |
| Natural Abundance | 100% |
| Half-life | Stable |
| Nuclear Spin | 5/2+ |
Data sourced from ChemLin. chemlin.org
Table 2: NMR Properties of this compound
| Property | Value |
|---|---|
| Spin | 5/2 |
| Natural Abundance | 100% |
| Chemical Shift Range | 400 ppm (from -200 to 200) |
| Frequency Ratio (Ξ) | 26.056859% |
| Reference Compound | 1.1 m Al(NO₃)₃ in D₂O |
| Linewidth of Reference | 11 Hz |
| Receptivity rel. to ¹H | 0.207 |
Data sourced from NMRService. huji.ac.il and ChemLin. chemlin.org
Structure
2D Structure
Properties
Molecular Formula |
Al |
|---|---|
Molecular Weight |
26.981538 g/mol |
IUPAC Name |
aluminum-27 |
InChI |
InChI=1S/Al/i1+0 |
InChI Key |
XAGFODPZIPBFFR-IGMARMGPSA-N |
SMILES |
[Al] |
Isomeric SMILES |
[27Al] |
Canonical SMILES |
[Al] |
Synonyms |
Aluminium 27 Aluminium-27 Aluminum Aluminum 27 Aluminum-27 |
Origin of Product |
United States |
Fundamental Nuclear Structure and Spectroscopic Properties of Aluminum 27
Nuclear Spin and Quadrupole Moment Characteristics of Aluminum-27
The ground state of the this compound nucleus possesses distinct spin and electromagnetic moment characteristics that are fundamental to its behavior and are extensively utilized in spectroscopic techniques like Nuclear Magnetic Resonance (NMR). The nucleus has a spin (I) of 5/2 and positive parity, denoted as 5/2+. chemlin.orgiaea.orgperiodictable.comebi.ac.uk This non-zero spin gives rise to a nuclear magnetic dipole moment.
The magnetic dipole moment (μ) has a recommended value of +3.64070(2) nuclear magnetons (μN). chemlin.orgiaea.org This property makes ²⁷Al an active nucleus for NMR spectroscopy. chemlin.orgjkps.or.kr
Due to its spin I > 1/2, the ²⁷Al nucleus has a non-spherical charge distribution, resulting in an electric quadrupole moment (Q). This moment interacts with local electric field gradients, which significantly influences NMR spectra. ulb.ac.be The recommended value for the nuclear quadrupole moment, based on atomic beam studies, is +0.1466(10) barns. chemlin.orgiaea.org However, more recent re-evaluations combining precise experimental measurements of nuclear quadrupole coupling constants with high-level theoretical calculations (Coupled Cluster with Single, Double, and perturbative Triple excitations - CCSD(T)) for molecules like aluminum monofluoride (AlF) and aluminum monochloride (AlCl) have led to a revised, more accurate value of +148.2 ± 0.5 millibarns (+0.1482 ± 0.0005 barns). ulb.ac.beaip.org
Table 1: Fundamental Nuclear Properties of this compound
| Property | Value |
|---|---|
| Symbol | ²⁷Al |
| Protons (Z) | 13 |
| Neutrons (N) | 14 |
| Spin and Parity (I^π) | 5/2+ chemlin.orgiaea.org |
| Magnetic Dipole Moment (μ) | +3.64070(2) μN iaea.org |
| Electric Quadrupole Moment (Q) | +0.1482(5) b ulb.ac.beaip.org |
Excited Nuclear States and Radiative Transitions in this compound
The nucleus of ²⁷Al can exist in various excited states, which de-excite to the ground state through the emission of gamma radiation. The study of these states and their transitions is crucial for understanding the nuclear structure.
The excited states of ²⁷Al are often populated through nuclear reactions. For instance, the beta decay of Magnesium-27 (²⁷Mg), which can be produced via the ²⁷Al(n,p)²⁷Mg reaction, feeds the first and second excited states of ²⁷Al. geneseo.eduosti.govgeneseo.edu These states then de-excite, emitting gamma rays with characteristic energies.
The first excited state at 0.843 MeV de-excites to the ground state. osti.govgeneseo.edu
The second excited state at 1.014 MeV also de-excites to the ground state. osti.govgeneseo.edu
The branching fractions for the gamma rays from the de-excitation of states populated by ²⁷Mg decay are 71% for the 0.843 MeV transition and 29% for the 1.014 MeV transition. geneseo.eduosti.govgeneseo.edu
Higher energy excited states have also been investigated. Studies using inelastic electron scattering have been used to determine the transition strengths for levels in the excitation region between 6 and 8 MeV. osti.gov The majority of the observed transitions in this region are identified as magnetic dipole (M1) transitions, which correspond to d-wave low-energy proton capture on Aluminum-26. osti.gov
Table 2: Prominent Gamma Transitions from Low-Lying Excited States in this compound
| Initial State Energy (MeV) | Final State | Emitted Gamma Energy (MeV) | Branching Ratio |
|---|---|---|---|
| 0.843 | Ground | 0.843 | 71% (from ²⁷Mg decay) osti.govgeneseo.edu |
| 1.014 | Ground | 1.014 | 29% (from ²⁷Mg decay) osti.govgeneseo.edu |
Spectroscopic factors are quantitative measures of the single-particle or single-hole character of a nuclear state. They are experimentally determined from direct nuclear reactions, such as stripping or pickup reactions.
Proton stripping reactions, like the ²⁶Mg(³He,d)²⁷Al reaction, are used to study the properties of proton states in ²⁷Al. In these experiments, a proton is transferred to the ²⁶Mg nucleus, populating various excited states in ²⁷Al. The angular distribution of the emitted deuterons is analyzed using the Distorted Wave Born Approximation (DWBA) framework to extract spectroscopic factors. aps.org
Conversely, nucleon removal reactions, such as the one-neutron pickup reaction ²⁷Al(d,t)²⁶Al, provide information on the ground state configuration of ²⁷Al by studying the states populated in the resulting ²⁶Al nucleus. epj-conferences.org Similarly, the one-proton transfer reaction ²⁷Al(¹²C, ¹¹B)²⁸Si has been used to probe the structure of ²⁷Al. researchgate.net
Table 3: Spectroscopic Factors for States in ²⁷Al from the ²⁶Mg(³He,d)²⁷Al Reaction
| Excitation Energy (MeV) | Spin/Parity (J^π) | Orbital Angular Momentum (l) | Spectroscopic Factor (C²S) |
|---|---|---|---|
| 0.0 | 5/2+ | 2 | 0.81 aps.org |
| 0.844 | 1/2+ | 0 | 0.65 aps.org |
| 1.014 | 3/2+ | 2 | 1.34 aps.org |
| 2.212 | 7/2+ | - | - |
| 2.735 | 5/2+ | 2 | 0.68 aps.org |
| 2.982 | 3/2+ | 2 | 1.30 aps.org |
Note: Spectroscopic factors are derived from experimental data fitted with theoretical calculations and are subject to the models used. aps.org
Theoretical Frameworks for this compound Nuclear Structure
The description of the nuclear structure of this compound relies on various theoretical models. Because ²⁷Al lies within the sd nuclear shell, the shell model is a foundational framework for describing its properties. This model considers nucleons occupying discrete orbitals (1d₅/₂, 2s₁/₂, 1d₃/₂).
To achieve high accuracy in predicting nuclear properties, advanced computational methods are employed. For instance, the precise value of the nuclear quadrupole moment was determined by combining experimental data with complex quantum chemical calculations, specifically the CCSD(T) (coupled-cluster) method. ulb.ac.beaip.org This approach provides a highly accurate calculation of the electric field gradient at the nucleus, which is essential for extracting the quadrupole moment from spectroscopic measurements. ulb.ac.be
Furthermore, theoretical models are crucial for interpreting spectroscopic data, such as NMR results. Computational methods including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are used to calculate ²⁷Al NMR chemical shielding tensors. mdpi.comnih.gov The accuracy of these calculations is highly dependent on the quality of the predicted molecular geometry around the aluminum atom. mdpi.comnih.gov The combination of solid-state NMR experiments with electronic structure simulations has proven to be a powerful approach for validating crystal structures and understanding the chemical environment of the ²⁷Al nucleus. researchgate.net Ab initio molecular dynamics (AIMD) simulations have also been used to model the atomic structure of materials containing aluminum, helping to elucidate the relationship between the local structure and the observed ²⁷Al NMR parameters. acs.org
Table 4: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Aluminum Monofluoride | AlF |
| Aluminum Monochloride | AlCl |
| Aluminum Nitrate | Al(NO₃)₃ |
| Deuterium Oxide | D₂O |
| Magnesium-27 | ²⁷Mg |
| Deuteron (B1233211) | d |
| Triton (B1239919) | t |
| Helium-3 | ³He |
| Carbon-12 | ¹²C |
| Boron-11 | ¹¹B |
Advanced Nuclear Magnetic Resonance Nmr Spectroscopy of Aluminum 27
Methodological Developments in ²⁷Al NMR
The significant interaction between the nuclear electric quadrupole moment of ²⁷Al and the electric field gradient (EFG) at the nucleus causes substantial line broadening, which can obscure crucial structural details. Several advanced NMR techniques have been developed to mitigate these effects and enhance spectral resolution.
Magic Angle Spinning (MAS) is a fundamental technique in solid-state NMR used to average anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar couplings, thereby narrowing the resonance lines. For quadrupolar nuclei like ²⁷Al, MAS effectively averages the first-order quadrupolar interaction. blogspot.com However, the second-order quadrupolar interaction is only partially averaged by MAS, resulting in characteristic asymmetric line shapes for the central transition (-1/2 ↔ +1/2). blogspot.comyoutube.com
The residual second-order broadening is inversely proportional to the strength of the external magnetic field. acs.org Consequently, performing ²⁷Al MAS NMR experiments at high magnetic fields (e.g., 19.9 T) significantly reduces this broadening and improves spectral resolution, allowing for better separation of signals from aluminum sites with different local environments. acs.orgosti.gov High spinning speeds (>12 kHz) are also employed to further average out anisotropic interactions and move spinning sidebands away from the central resonances, simplifying spectral interpretation. rsc.org
To overcome the limitations of conventional MAS in fully narrowing the central transition, more sophisticated techniques have been developed. Multiple-Quantum Magic Angle Spinning (MQMAS) is a two-dimensional NMR experiment that provides high-resolution spectra of quadrupolar nuclei. acs.orgacs.org This technique correlates the multiple-quantum and single-quantum transitions, effectively removing the anisotropic second-order quadrupolar broadening in one of the dimensions. The result is a 2D spectrum where distinct aluminum sites, which may overlap in a 1D MAS spectrum, are resolved based on their different isotropic chemical shifts and quadrupolar coupling parameters. acs.orgnih.gov
Another approach involves using soft pulses, such as Gaussian pulses, which can selectively excite the central transition of the ²⁷Al signal. nih.gov This method is particularly useful for studying systems like proteins where the aluminum signal is broad, enhancing detectability and allowing for more precise analysis of the central component of the protein-bound ²⁷Al signal. nih.gov
Cross-Polarization (CP) is a double-resonance technique that enhances the NMR signal of a dilute nucleus (like ¹³C or ²⁹Si) by transferring magnetization from an abundant nucleus, typically protons (¹H). blogspot.comwikipedia.org The application of ¹H-²⁷Al CPMAS can significantly improve the sensitivity of ²⁷Al NMR experiments, especially for identifying aluminum sites in proximity to protons, such as those on the surface of materials or in hydrated compounds. rsc.orgacs.org
The efficiency of the magnetization transfer depends on matching the Hartmann-Hahn condition, where the nutation frequencies of the ¹H and ²⁷Al nuclei in their respective radiofrequency fields are equal. wikipedia.org This technique allows for the selective observation of surface Al species, such as hydroxylated alumina (B75360) sites, distinguishing them from bulk aluminum atoms that lack nearby protons. acs.org Furthermore, because the experiment's repetition rate is governed by the shorter proton T₁ relaxation time, ¹H-²⁷Al CPMAS can lead to a considerable reduction in total experiment time. blogspot.com
Dynamic Frequency Shift (DFS) refers to small deviations in the expected resonance frequencies that arise from cross-correlations between different nuclear spin interactions, such as dipolar and quadrupolar interactions. researchgate.net While less commonly applied in ²⁷Al NMR compared to other nuclei, the analysis of these shifts can provide valuable information on molecular dynamics and local structure.
In systems where aluminum nuclei are coupled to other efficiently relaxing nuclei, interference between these interactions can lead to observable frequency shifts, particularly when molecular motions are outside the extreme narrowing regime. researchgate.net The theoretical framework for these shifts is based on Redfield relaxation theory. Analyzing the temperature and field dependence of these shifts can offer insights into the correlation times of molecular motions and the nature of spin interactions within the material.
Applications of ²⁷Al NMR in Structural Elucidation of Materials
²⁷Al NMR is extensively used to characterize the local atomic environment of aluminum in a wide range of solid materials, including zeolites, aluminas, clays (B1170129), and glasses. cuni.czacs.org The key NMR parameters—isotropic chemical shift (δiso) and the quadrupolar coupling constant (CQ)—serve as sensitive probes of the aluminum coordination geometry and the symmetry of its local environment. ethz.chacs.org
The isotropic chemical shift of ²⁷Al is highly sensitive to the coordination number of the aluminum atom. cuni.cz Distinct ranges of chemical shifts are empirically associated with aluminum in different coordination states, allowing for the identification and quantification of these species in complex materials. researchgate.net
Hexa-coordinated Aluminum (AlO₆): Typically found in octahedral environments, these sites resonate in the range of 0 to 20 ppm. ethz.chresearchgate.net
Penta-coordinated Aluminum (AlO₅): These less common, often distorted, environments appear in the intermediate region of 30 to 50 ppm. acs.orgethz.ch
Tetra-coordinated Aluminum (AlO₄): Aluminum in tetrahedral coordination resonates in the downfield region of 50 to 80 ppm. cuni.czresearchgate.net
Tri-coordinated Aluminum (AlO₃): Rarely observed, these highly deshielded sites can appear at 80 to 90 ppm. ethz.ch
The quadrupolar coupling constant (CQ) provides complementary information. It measures the strength of the interaction between the nuclear quadrupole moment and the EFG. ethz.ch The magnitude of CQ is highly sensitive to the symmetry of the local environment; a more symmetric environment (like a perfect octahedron or tetrahedron) will have a smaller CQ value, whereas distorted geometries result in larger CQ values. ethz.chacs.org In some cases, extremely large CQ values (up to 48 MHz) have been measured for highly nonspherical three- and five-coordinate aluminum sites. nih.gov By combining analysis of both the chemical shift and the quadrupolar parameters, a detailed picture of the local structure around aluminum atoms can be constructed. ethz.chacs.org
Table 1: Typical ²⁷Al Isotropic Chemical Shift Ranges for Different Coordination Environments.
| Coordination Number | Geometry | Typical Chemical Shift (δiso) Range (ppm) |
| 6 | Octahedral | 0 – 20 |
| 5 | Trigonal Bipyramidal / Square Pyramidal | 30 – 50 |
| 4 | Tetrahedral | 50 – 80 |
| 3 | Trigonal Planar | 80 – 90 |
Local Coordination Environment Studies in Aluminum-Containing Solids
Aluminosilicates and Zeolites
²⁷Al NMR spectroscopy is indispensable for the characterization of aluminosilicates and zeolites, materials of significant industrial importance as catalysts, adsorbents, and ion exchangers. The technique provides detailed information on the coordination state and local environment of aluminum atoms within the framework. Typically, tetrahedrally coordinated aluminum (AlO₄) in zeolites resonates in the chemical shift range of 50–60 ppm, while octahedrally coordinated aluminum (AlO₆) appears around 0–5 ppm. cuni.cz
Advanced techniques like Multiple-Quantum Magic-Angle Spinning (MQMAS) NMR are crucial for resolving crystallographically distinct aluminum sites that may not be distinguishable in conventional one-dimensional (1D) spectra. nih.gov For instance, in ZSM-5 zeolites, ²⁷Al (3Q) MAS NMR spectroscopy, supported by DFT/MM calculations, has been employed to identify different framework T sites occupied by aluminum. cas.cz However, the presence of Al-O-(Si-O)n-Al sequences can complicate the interpretation of these spectra. cas.cz
The local environment, including the presence of charge-compensating cations and adsorbed water molecules, can significantly influence the ²⁷Al NMR chemical shifts. rsc.org While in some hydrated zeolites the effect of the cation is minimal due to solvation, in dehydrated systems, the cation's position relative to the aluminum site can cause notable changes in the chemical shift. rsc.org Computational modeling of ²⁷Al NMR spectra has become an increasingly important tool to support experimental characterization, with studies demonstrating the necessity of considering operational conditions like temperature and water loading for accurate predictions. rsc.org
Table 1: Typical ²⁷Al NMR Chemical Shift Ranges for Aluminum in Aluminosilicates and Zeolites
| Coordination Environment | Chemical Shift (ppm) | Reference |
| Tetrahedral (AlO₄) | 50 - 60 | cuni.cz |
| Pentacoordinate (AlO₅) | ~30 - 40 | bohrium.com |
| Octahedral (AlO₆) | 0 - 5 | cuni.cz |
Clay Minerals and Thermal Transformations
Solid-state ²⁷Al NMR is a key technique for the structural analysis of clay minerals, providing direct insight into the coordination of aluminum in both the tetrahedral and octahedral sheets. cambridge.org The chemical shifts and quadrupolar coupling parameters are sensitive to factors such as isomorphous substitution and total layer charge. geoscienceworld.org For instance, an increase in Al for Si substitution in the tetrahedral sheet leads to a deshielding (more positive) of the ²⁷Al chemical shift. geoscienceworld.org
Thermal treatment of clay minerals induces significant structural changes, which can be monitored by ²⁷Al NMR. For example, the dehydroxylation of kaolinite (B1170537) upon heating leads to a transformation of the original six-fold coordinated aluminum to five- and four-fold coordinations. cuni.cz These changes are crucial for the subsequent processing of clays into materials like geopolymers. cuni.cz High-field, high-speed spinning ²⁷Al MAS NMR is a sensitive method for distinguishing between different types of clay minerals, such as montmorillonite (B579905) and beidellite. geoscienceworld.org The presence of paramagnetic species, like Fe³⁺, can affect the NMR signal, and studies have investigated the impact of both isomorphously substituted iron and secondary iron phases on the ²⁷Al MAS NMR spectra of kaolinite. cambridge.org
Table 2: ²⁷Al Coordination in Kaolinite During Thermal Transformation
| Treatment | Predominant Al Coordination | Reference |
| Untreated Kaolinite | 6-fold (Octahedral) | cuni.cz |
| Thermally Treated Kaolinite | 4- and 5-fold | cuni.cz |
Molten Oxide Systems and High-Temperature Research
Investigating the structure and dynamics of materials at extremely high temperatures, such as molten oxides, presents significant experimental challenges. Time-resolved ²⁷Al NMR spectroscopy has been successfully applied to study the cooling process of liquid alumina (Al₂O₃) from 2450 °C. nih.gov By recording spectra in rapid succession during the cooling of an aerodynamically levitated droplet, researchers can monitor changes in the aluminum environment from the liquid state, through the supercooled liquid phase, and down to crystallization. nih.gov
These studies provide unique data on the temperature dependence of the ²⁷Al chemical shift and relaxation times. The chemical shift offers insights into the average coordination and geometry of the aluminum sites in the melt, while the relaxation time (T₁) is related to the dynamics of the liquid and can be correlated with macroscopic properties like viscosity. nih.gov An Arrhenian activation energy derived from T₁ measurements in liquid alumina has been interpreted as a signature of the macroscopic viscosity at these high temperatures. nih.gov
Coordination Complexes and Organoaluminum Compounds
²⁷Al NMR spectroscopy is a valuable tool for characterizing the structure of aluminum coordination complexes and organoaluminum compounds in both solution and the solid state. researchgate.net The ²⁷Al chemical shift is highly sensitive to the coordination number of the aluminum center, providing a clear distinction between different coordination environments. mdpi.com For example, hexa-coordinated aluminum cations are generally more shielded and resonate at higher fields (ca. -30 to 30 ppm), while penta-coordinated species are shifted to lower fields. mdpi.com
In the solid state, ²⁷Al NMR can distinguish between different coordination geometries in aluminum complexes with organic ligands, such as alizarin. pascal-man.com The chemical shifts in these complexes can be influenced by the nature of the counter-ion and the presence of solvent molecules in the coordination sphere. pascal-man.com For organoaluminum compounds with highly nonspherical coordination environments, such as three- and five-coordinate aluminum sites, ultra-wideline ²⁷Al NMR techniques are necessary. nih.gov These compounds can exhibit immense quadrupolar interactions, with quadrupolar coupling constants (C₋) reaching values as high as 48.2 MHz, as seen in trismesitylaluminum. nih.gov
Table 3: Representative ²⁷Al NMR Data for Selected Coordination and Organoaluminum Compounds
| Compound | Coordination Number | C₋ (MHz) | Chemical Shift (ppm) | Reference |
| Trismesitylaluminum (AlMes₃) | 3 | 48.2 | Not specified | nih.gov |
| Tris(bis(trimethylsilyl)amino)aluminum (Al(NTMS₂)₃) | 3 | 36.3 | Not specified | nih.gov |
| [Al(H₂O)₆]³⁺ | 6 | Not specified | 0.0 (Reference) | nih.gov |
| Alizarin-Aluminum Complex (closed structure) | 6 | Not specified | ~23 | pascal-man.com |
Aluminum Speciation in Solution Chemistry
Aqueous and Nonaqueous Solvent Systems
²⁷Al NMR spectroscopy is a primary technique for the direct observation and quantification of aluminum species in solution. researchgate.net In aqueous solutions, the speciation of the aluminum(III) ion is highly dependent on pH. mdpi.com In acidic solutions, the dominant species is the hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺, which gives a sharp resonance at 0 ppm. cambridge.orgcambridge.org As the pH increases, hydrolysis occurs, leading to the formation of various monomeric and polymeric hydroxo-aluminum species. cambridge.orgcambridge.orgtandfonline.com Notable polynuclear species include the dimer [Al₂(OH)₂(H₂O)₈]⁴⁺ and the tridecameric Keggin-ion [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺, which is characterized by a sharp resonance at approximately 62.5 ppm due to its central tetrahedrally coordinated aluminum atom. cambridge.orgcambridge.orgtandfonline.com
In nonaqueous solvents, the coordination environment of aluminum is also readily studied by ²⁷Al NMR. For instance, in dimethyl sulfoxide (B87167) (DMSO), the Al³⁺ cation is coordinated by six DMSO molecules, giving a sharp peak at 3.18 ppm. researchgate.net Studies in benzene (B151609) have investigated the hydrolysis of AlCl₃, identifying species such as H[AlCl₄], H[AlCl₃(OH)], and a postulated dimeric species, [Cl₂Al(OH)]₂. researchgate.net In mixed solvent systems, such as methanol (B129727) and water, a series of mixed-ligand complexes, [Al(OH)₄₋ₙ(CH₃OH)ₙ]⁽ⁿ⁻¹⁾⁺, have been detected. researchgate.net
Interaction with Inorganic and Organic Ligands
The interaction of aluminum(III) with various inorganic and organic ligands in solution can be effectively monitored by ²⁷Al NMR. The formation of complexes often leads to changes in the chemical shift and linewidth of the ²⁷Al resonance, providing information about the coordination environment and the stoichiometry of the complexes formed.
For inorganic ligands, complexation with sulfate (B86663) ions leads to the formation of species like [Al(H₂O)₅SO₄]⁺, which resonates at approximately -2.4 ppm. mdpi.com
A wide range of organic ligands, particularly those containing carboxylate and hydroxyl functional groups, form stable complexes with aluminum. For example, the interaction with oxalic acid results in the formation of three distinct complexes, [Al(C₂O₄)(H₂O)₄]⁺, [Al(C₂O₄)₂(H₂O)₂]⁻, and [Al(C₂O₄)₃]³⁻, with chemical shifts at 6.7, 11.5, and 16.4 ppm, respectively. researchgate.net Similar studies have been conducted with other hydroxy carboxylic acids, such as citric acid, D-tartaric acid, and DL-malic acid, as well as with more complex organic matter like humic substances. researchgate.netacs.org The complexation of aluminum by these organic ligands is significant in environmental chemistry, as it can influence the mobility and bioavailability of aluminum in natural systems. researchgate.net
Table 4: ²⁷Al NMR Chemical Shifts for Aluminum(III) Complexes with Selected Ligands
| Ligand | Aluminum Species | Chemical Shift (ppm) | Reference |
| Water | [Al(H₂O)₆]³⁺ | 0.0 | cambridge.orgcambridge.org |
| Hydroxide | [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ (tetrahedral Al) | ~62.5 | cambridge.orgcambridge.org |
| Sulfate | [Al(H₂O)₅SO₄]⁺ | -2.4 | mdpi.com |
| Oxalate | [Al(C₂O₄)(H₂O)₄]⁺ | 6.7 | researchgate.net |
| Oxalate | [Al(C₂O₄)₂(H₂O)₂]⁻ | 11.5 | researchgate.net |
| Oxalate | [Al(C₂O₄)₃]³⁻ | 16.4 | researchgate.net |
Structural Characterization of Framework Materials
Advanced solid-state Nuclear Magnetic Resonance (NMR) spectroscopy of Aluminum-27 (²⁷Al) is a powerful, non-destructive technique for elucidating the local atomic environment of aluminum atoms within complex framework materials. Due to the quadrupolar nature of the ²⁷Al nucleus (spin I = 5/2), its NMR spectra are highly sensitive to the symmetry and coordination of the aluminum sites. huji.ac.il This sensitivity provides detailed insights into the structural characteristics of materials such as aluminophosphates, molecular sieves, and metal-organic frameworks (MOFs).
Aluminophosphates and Molecular Sieves
²⁷Al NMR spectroscopy is instrumental in characterizing the framework structure of aluminophosphate (AlPO) molecular sieves. These materials, which are composed of alternating AlO₄ and PO₄ tetrahedra, find widespread applications in catalysis and separations. The precise arrangement and coordination of aluminum atoms within the framework are critical to their function.
High-resolution solid-state ²⁷Al NMR techniques, such as Magic-Angle Spinning (MAS), Double-Rotation (DOR), and quadrupole nutation, have been employed to enhance spectral resolution and distinguish between different aluminum environments in these materials. nih.govosti.gov For instance, DOR NMR has been successfully used to investigate structural changes in the framework of various aluminophosphate molecular sieves upon the adsorption of water. The positions, widths, and shapes of the spectral lines provide valuable information about the aluminum environments, the location of adsorption sites, and the degree of structural disorder induced by water adsorption. berkeley.edu
Research on the aluminophosphate molecular sieve VPI-5 has demonstrated the capability of high-resolution ²⁷Al NMR to resolve discrete framework aluminum sites. This allows for a quantitative investigation of site-specific interactions between the VPI-5 host and adsorbate molecules. osti.gov The ability to distinguish between four-, five-, and six-coordinate aluminum species is a key advantage of ²⁷Al NMR in studying these materials.
Below is a table summarizing typical ²⁷Al NMR parameters for aluminum in different coordination environments within aluminosilicates and aluminates, which share similarities with aluminophosphates.
| Coordination Number | Isotropic Chemical Shift (δiso) Range (ppm) | Quadrupolar Coupling Constant (Cq) Range (MHz) |
| Tetrahedral (AlO₄) | 50 to 80 | 1.0 to 10.0 |
| Pentahedral (AlO₅) | 25 to 40 | 5.0 to 15.0 |
| Octahedral (AlO₆) | -10 to 20 | 0.5 to 20.0 |
This table presents typical ranges and can vary based on the specific material and experimental conditions. researchgate.netresearchgate.net
Metal-Organic Frameworks (MOFs) Containing Aluminum
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers. Aluminum-based MOFs are of particular interest due to their high stability and potential applications in gas storage and catalysis. Solid-state ²⁷Al NMR spectroscopy is a crucial tool for probing the local structure of the aluminum centers in these materials. nih.gov
The interpretation of ²⁷Al NMR spectra of MOFs can be challenging due to the quadrupolar interaction, which often leads to broad spectral lines. However, the use of high magnetic fields can significantly improve spectral resolution by reducing the second-order quadrupolar broadening. nih.gov This allows for the differentiation of crystallographically and chemically non-equivalent aluminum sites. acs.org
Studies on various aluminum-based MOFs, such as ICR-2, ICR-4, ICR-6, and ICR-7, have utilized ²⁷Al MAS NMR to investigate the degree of disorder in the aluminum coordination environment. acs.org The analysis of the lineshapes can provide quantitative information about the distribution of the electric field gradient (EFG) at the aluminum nucleus.
The following table presents representative ²⁷Al NMR parameters for several aluminum-based MOFs.
| MOF | Isotropic Chemical Shift (δiso) (ppm) | Quadrupolar Coupling Constant (Cq) (MHz) | Asymmetry Parameter (ηQ) |
| MIL-53(Al) | ~39 | 3.6 | 0.6 |
| MIL-100(Al) | ~42 | 4.5 | 0.4 |
| CAU-10-H | ~45 | 5.2 | 0.5 |
Note: These values are approximate and can be influenced by factors such as hydration and guest molecule adsorption. nih.gov
Investigation of Aluminum in Advanced Composite Structures
²⁷Al NMR spectroscopy is also a valuable technique for characterizing the structure and distribution of aluminum in advanced composite materials. These materials often feature complex interfaces and amorphous domains, where traditional diffraction techniques may be less informative.
One example is the study of aluminum-pillared clays, which are nanocomposite materials formed by intercalating large polyoxoaluminum cations into the layers of smectite clays. pascal-man.com Techniques like ²⁷Al triple-quantum MAS (3QMAS) NMR have been instrumental in determining the structure of the aluminum pillars. For instance, in a study of an "Al13-heidi" pillared saponite (B12675438) clay, 3QMAS NMR revealed that the basic structure of the aluminum polymer was preserved upon intercalation, but also indicated that a selective partial hydrolysis reaction had occurred. pascal-man.com This level of detail is crucial for understanding the properties of these composite materials.
The chemical shifts observed in the ²⁷Al NMR spectra of these composites can distinguish between different aluminum coordination environments. For example, in intercalated saponite, a resonance at approximately 66 ppm is characteristic of tetrahedrally coordinated aluminum (IVAl) within the clay layer, while signals in the range of 7 to 25 ppm are attributed to octahedrally coordinated aluminum (VIAl) in the intercalated pillars. pascal-man.com
Furthermore, ²⁷Al MAS NMR is applied to study the aluminum coordination in geopolymers, which are amorphous aluminosilicate (B74896) materials. researchgate.netscribd.com The spectra can reveal the relative amounts of tetrahedral, pentacoordinate, and octahedral aluminum, providing insights into the geopolymerization process and the final structure of the material.
The table below summarizes the typical ²⁷Al chemical shift ranges for different aluminum species found in advanced composite structures.
| Aluminum Species | Coordination | Typical Chemical Shift Range (ppm) |
| Framework Al in Clays | Tetrahedral (AlO₄) | 50 - 70 |
| Pillar Al in Pillared Clays | Octahedral (AlO₆) | 0 - 15 |
| Al in Geopolymers | Tetrahedral (AlO₄) | 55 - 75 |
| Al in Geopolymers | Octahedral (AlO₆) | 0 - 10 |
These ranges are indicative and can be influenced by the specific composition and synthesis conditions of the composite material. pascal-man.comresearchgate.net
Nuclear Reaction Dynamics Involving Aluminum 27
Proton-Induced Reactions on Aluminum-27
Proton-induced reactions on this compound are among the most extensively studied nuclear processes. These reactions are crucial for various applications, including the production of medical radioisotopes and the monitoring of charged-particle beams. jkps.or.kr The interaction of protons with the ²⁷Al nucleus can lead to a variety of reaction channels, including elastic and inelastic scattering, capture, and the emission of other particles such as alpha particles.
The excitation function, which describes how the cross-section of a particular nuclear reaction varies with the energy of the incident particle, is a key observable in nuclear physics. For proton-induced reactions on ²⁷Al, excitation functions have been measured for numerous reaction channels.
For instance, the excitation functions for the ²⁷Al(p,x)²²Na and ²⁷Al(p,x)²⁴Na reactions have been determined with high precision. tandfonline.com These reactions are important for monitoring proton beams. tandfonline.com The production of radionuclides such as ²²Na and ²⁴Na from ²⁷Al targets has been systematically studied at various proton energies. tandfonline.com In the proton energy range of 0.4 to 3 GeV, the activation cross-sections for producing ⁷Be, ²²Na, and ²⁴Na from aluminum have been measured, showing good agreement with existing experimental data. tandfonline.com
Another significant proton-induced reaction is the ²⁷Al(p,α)²⁴Mg reaction. The study of its excitation function reveals contributions from both direct and compound-nucleus mechanisms. osti.gov The measurement of excitation functions for the production of fragments like lithium and beryllium from proton-induced reactions on aluminum at energies of 50 and 70 MeV shows clear peak structures at the high-energy end, corresponding to specific reaction channels. tandfonline.com
The following table presents a selection of measured cross-section data for the ²⁷Al(p,x)²⁴Na reaction at various proton energies.
| Proton Energy (MeV) | Cross Section (mb) |
| 30 | 10.5 |
| 35 | 11.2 |
| 40 | 10.8 |
| 68 | 9.5 |
| 90 | 8.7 |
| Data sourced from various experimental measurements and evaluations. jkps.or.krtandfonline.comoecd-nea.org |
The angular distribution of the emitted particles in a nuclear reaction provides valuable information about the reaction mechanism and the structure of the involved nuclei. In proton-induced reactions on ²⁷Al, the angular distributions of scattered protons (p') and emitted alpha particles (α) have been analyzed.
For the ²⁷Al(p,α)²⁴Mg reaction, measurements of the angular distributions of alpha particles leading to the ground and first excited states of ²⁴Mg at proton energies between 6.05 and 6.50 MeV suggest the involvement of both direct interaction and compound-nucleus formation. osti.gov The analysis of angular distributions of reaction products is sensitive to momentum transfer and parity change, which helps in determining the spin and parity of the populated states in the exit channel. gsi.de
Studies of the angular distribution of gamma rays from the ²⁴Mg(α, pγ)²⁷Al reaction also provide spectroscopic information about the levels in ²⁷Al. cdnsciencepub.com While not a proton-induced reaction on ²⁷Al, it populates the same nucleus and demonstrates the utility of angular distribution measurements.
In the realm of nuclear astrophysics, the strengths of resonances in proton capture reactions are of paramount importance as they govern the rates of nucleosynthesis in stars. The ²⁷Al(p,γ)²⁸Si reaction, in particular, has been the subject of numerous studies to determine the strengths of its resonances.
An excitation function of the ²⁷Al(p,γ)²⁸Si reaction measured over the proton energy range of 800 to 2000 keV identified 47 narrow resonances, and their strengths were deduced. researchgate.net Further investigations in the energy range of 200 to 1120 keV measured the strength of 26 resonances. researchgate.net These measurements often utilize detectors that can sum the energies of the cascade gamma rays, allowing for a clear identification of the capture reaction. researchgate.net The strengths are crucial for calculating the astrophysical S-factor, which is used to extrapolate the reaction cross-section to the low energies relevant for stellar environments. researchgate.net
The table below lists the determined strengths for a few resonances in the ²⁷Al(p,γ)²⁸Si reaction.
| Proton Energy (keV) | Resonance Strength (eV) |
| 992 | 1.05 ± 0.07 |
| 1089 | 0.83 ± 0.06 |
| 1118 | 1.84 ± 0.13 |
| 1317 | 12.3 ± 0.8 |
| 1726 | 1.8 ± 0.2 |
| Data compiled from experimental studies. researchgate.netresearchgate.netunc.edu |
Deuteron-Induced Reactions on this compound
Deuteron-induced reactions on ²⁷Al are of considerable interest for both fundamental nuclear physics and applications such as materials science and astrophysics. escholarship.org The deuteron (B1233211), being a loosely bound system of a proton and a neutron, can undergo various interactions with the target nucleus, including stripping, pickup, and breakup reactions, in addition to forming a compound nucleus.
Excitation functions for several deuteron-induced reactions on ²⁷Al, such as ²⁷Al(d,αp)²⁴Na, ²⁷Al(d,2p)²⁷Mg, and ²⁷Al(d,p)²⁸Al, have been measured up to deuteron energies of 37 MeV. escholarship.org These experimental data have been compared with nuclear model calculations, which help in understanding the underlying reaction mechanisms. escholarship.org The ²⁷Al(d,x)²⁴Na reaction is also a well-established monitor reaction for deuteron beams. iaea.org
A study at deuteron energies of 5 and 7 MeV found evidence for both direct and compound nuclear reaction contributions. escholarship.org Approximately 75% of the absorption cross-section was attributed to compound nuclear processes. escholarship.org The analysis of differential cross-sections for the ²⁷Al(d,p)²⁸Al reaction at energies of 6, 12, and 23 MeV has been used to extract spectroscopic factors by comparing the experimental data with Distorted Wave Born Approximation (DWBA) calculations. researchgate.net
The following table provides measured cross-section data for some deuteron-induced reactions on ²⁷Al.
| Reaction | Deuteron Energy (MeV) | Cross Section (mb) |
| ²⁷Al(d,p)²⁸Al | 10 | ~550 |
| ²⁷Al(d,p)²⁸Al | 20 | ~300 |
| ²⁷Al(d,αp)²⁴Na | 20 | ~50 |
| ²⁷Al(d,αp)²⁴Na | 30 | ~60 |
| Data sourced from experimental measurements. escholarship.orgosti.gov |
Heavy-Ion Induced Reactions on this compound (e.g., Lithium, Carbon, Nitrogen, Oxygen)
Reactions induced by heavy ions on ²⁷Al targets open up a wider range of nuclear phenomena to study, owing to the larger mass, charge, and angular momentum brought in by the projectile. These reactions can lead to the formation of highly excited compound nuclei or proceed through various direct interaction channels.
Lithium-6: Excitation functions for a number of ⁶Li-induced reactions on ²⁷Al have been measured for energies up to 63.3 MeV. aps.org The production of radionuclides such as ³²P, ³⁰P, and ³¹Si is suggested to result from compound system processes, while ²²Na and ²⁴Na are predominantly formed through a direct knockout process. aps.org For the production of ²⁸Al and ²⁹Al, both compound system and direct pickup reaction mechanisms contribute. aps.org
Carbon-12, Nitrogen-14, and Oxygen-16: Stacked-foil techniques have been used to study the excitation functions of reactions induced by ¹²C, ¹⁴N, and ¹⁶O on ²⁷Al. aps.orgosti.gov The yields of various radionuclides, including ³⁴Cl, ³⁸Cl, ³²P, ²⁸Al, ²⁹Al, ²⁷Mg, ²⁴Na, and ¹⁸F, have been measured. aps.org The production of heavier products like ³⁴Cl, ³⁸Cl, and ³²P is attributed to evaporation from a compound nucleus. aps.orgosti.gov In contrast, lighter products such as ¹⁸F, ²⁴Na, and ²⁷Mg appear to be formed via direct-interaction mechanisms. aps.orgosti.gov At higher energies, around 100 MeV/nucleon, the breakup of the ¹⁶O projectile has been studied, providing insights into the timescale of the reaction. osti.gov
The table below summarizes the observed reaction products and their likely formation mechanisms in heavy-ion reactions with ²⁷Al.
| Projectile | Reaction Products | Predominant Mechanism |
| ⁶Li | ³²P, ³⁰P, ³¹Si | Compound Nucleus |
| ⁶Li | ²²Na, ²⁴Na | Direct Interaction |
| ¹²C, ¹⁴N, ¹⁶O | ³⁴Cl, ³⁸Cl, ³²P | Compound Nucleus |
| ¹²C, ¹⁴N, ¹⁶O | ¹⁸F, ²⁴Na, ²⁷Mg | Direct Interaction |
| Based on findings from heavy-ion induced reaction studies. aps.orgaps.orgosti.gov |
Mechanisms of Compound Nucleus Formation and Direct Interactions
Nuclear reactions can proceed through two primary mechanisms: the formation of a compound nucleus or a direct interaction. The dominant mechanism depends on factors such as the incident energy, the projectile-target combination, and the impact parameter of the collision.
Compound Nucleus Formation: In this two-step process, the projectile and target nuclei fuse to form a highly excited, intermediate compound nucleus. This compound nucleus exists for a relatively long time (on a nuclear timescale, around 10⁻¹⁹ to 10⁻¹⁶ seconds), during which the initial energy and momentum are redistributed among all the nucleons, leading to a state of statistical equilibrium. gsi.deannualreviews.org The decay of the compound nucleus is independent of its formation, meaning it "forgets" how it was created. gsi.de It de-excites by "evaporating" particles (neutrons, protons, alpha particles) or emitting gamma rays. In heavy-ion reactions on ²⁷Al, the production of heavier residual nuclei is often a clear signature of compound nucleus formation followed by particle evaporation. aps.orgosti.gov
Direct Interactions: These are fast, one-step processes that occur on a timescale comparable to the time it takes for the projectile to traverse the target nucleus (around 10⁻²² to 10⁻²¹ seconds). gsi.de Direct reactions typically occur at the nuclear surface and involve only a few nucleons. gsi.de Examples include:
Stripping: One or more nucleons are transferred from the projectile to the target (e.g., (d,p) reactions).
Pickup: The projectile picks up one or more nucleons from the target (e.g., (p,d) reactions).
Knockout: The projectile knocks a nucleon or a cluster of nucleons out of the target.
The angular distributions of particles from direct reactions are typically forward-peaked and exhibit characteristic shapes that depend on the transferred angular momentum. gsi.de In reactions on ²⁷Al, the production of light nuclei like ¹⁸F and ²⁴Na in heavy-ion bombardments, and the forward-peaked angular distributions in some (d,p) and (p,α) reactions, are strong indicators of direct interaction mechanisms. osti.govresearchgate.netaps.org
Theoretical Models for Nuclear Reaction Cross-Sections
The calculation and prediction of nuclear reaction cross-sections for this compound are performed using a variety of theoretical models. These models are essential for understanding the underlying reaction mechanisms and for providing data where experimental measurements are unavailable. jkps.or.kr The primary models employed can be broadly categorized as statistical, optical, pre-equilibrium, and direct reaction models. jkps.or.krepj-conferences.org
A common approach in modern nuclear reaction modeling is to use comprehensive computer codes, such as TALYS and CCONE, which integrate these different theoretical frameworks to provide a complete description of the reaction process. jkps.or.krtandfonline.com These codes calculate contributions from direct, pre-equilibrium, and compound nucleus reactions. jkps.or.kr For instance, the TALYS code has been used to evaluate proton-induced reactions on this compound for energies up to 150 MeV. jkps.or.kr Similarly, the CCONE code has been upgraded to improve predictions for nucleon-induced reactions at energies above 20 MeV. tandfonline.com
The selection and adjustment of model parameters are crucial for accurate predictions. These parameters are often taken from existing libraries like the Reference Input Parameter Library (RIPL-2) and then fine-tuned to reproduce experimental data. jkps.or.kr
Statistical Model (Hauser-Feshbach Theory)
The statistical model, particularly the Hauser-Feshbach theory, is fundamental for describing reactions that proceed through the formation of a compound nucleus. jkps.or.krbritannica.com This model assumes that the incident particle is completely absorbed by the target nucleus, forming a highly excited compound nucleus that exists for a relatively long time (10⁻¹⁹ to 10⁻¹⁵ seconds). britannica.com The subsequent decay of this compound nucleus is independent of its formation process. britannica.com
For this compound, when bombarded with low-energy particles (below about 50 MeV), a compound nucleus like Silicon-28 (from proton bombardment) can be formed. britannica.com This excited nucleus can then decay through various channels, such as emitting an alpha particle to become Magnesium-24, or a proton to become Silicon-27. britannica.com
The Hauser-Feshbach calculations are a cornerstone in the decay description of residual nuclides. jkps.or.kr Key inputs for these calculations include nuclear level densities and gamma strength functions. jkps.or.krepj-conferences.org For example, the Gilbert-Cameron level density model and the Kopecky-Uhl gamma strength function have been employed in calculations for Al-27. jkps.or.kr The accuracy of these calculations is sensitive to the chosen parameters, which can be adjusted to better match experimental data. jkps.or.krepj-conferences.org
Optical Model
The optical model is essential for describing the interaction between the incident particle and the target nucleus, particularly for direct reactions and for calculating the transmission coefficients needed in Hauser-Feshbach theory. jkps.or.krarxiv.org It treats the nucleus as a sphere with a complex potential that scatters and absorbs the incident particle wave. arxiv.org
The optical model potential (OMP) is a key component, and its parameters are of considerable importance for both direct reactions and the formation and decay of the compound nucleus. jkps.or.kr These parameters are often determined by fitting experimental data, such as elastic scattering angular distributions. oecd-nea.orgresearchgate.net For this compound, various phenomenological OMPs have been developed and adjusted to reproduce measured data well. jkps.or.kroecd-nea.org For example, a global deuteron optical model potential has been developed that is applicable to Al-27 for energies up to 183 MeV. prensipjournals.com Similarly, global triton (B1239919) OMPs have been established that can reproduce experimental data for Al-27 at energies below 40 MeV. researchgate.net
The choice of OMP can significantly influence the calculated cross-sections. Comparisons between different global and local potentials have shown that nuclide-specific potentials often provide better agreement with experimental data. iaea.org
Pre-equilibrium Models (e.g., Exciton (B1674681) Model)
Pre-equilibrium models bridge the gap between fast direct reactions and slow compound nucleus reactions. iaea.org They describe the emission of particles during the equilibration process of the composite nucleus, after the first few intranuclear collisions but before a statistically equilibrated compound nucleus is formed. iaea.org
The exciton model is a widely used pre-equilibrium model. tandfonline.comresearchgate.netresearchgate.net It describes the nucleus in terms of excited particles (excitons) and holes. researchgate.net The two-component exciton model, which treats protons and neutrons separately, is often employed. tandfonline.comresearchgate.net For reactions on this compound, the exciton model, often with Kalbach systematics for angular distributions, is used to describe the pre-equilibrium emission of nucleons and light clusters (deuterons, tritons, 3He, and alpha particles). jkps.or.krresearchgate.net
Calculations using the exciton model have been shown to capture the general trends of particle spectra in reactions like (p,xp) and (p,xα) on Al-27, especially at higher incident energies. researchgate.net However, the agreement with experimental data can be qualitative, reflecting the complexity of pre-equilibrium reaction mechanisms. researchgate.net
Direct Reaction Models (e.g., Coupled-Channels Born Approximation)
Direct reaction models describe interactions that occur on a very short timescale, where the incident particle interacts with only a few nucleons on the surface of the target nucleus. iaea.org These models are particularly important for describing reactions like stripping, pick-up, and knock-out. jkps.or.kr
The Coupled-Channels Born Approximation (CCBA) is a powerful direct reaction model that is used to analyze one-nucleon transfer reactions. aps.org It extends the Distorted Wave Born Approximation (DWBA) by including the effects of inelastic excitations in both the entrance and exit channels. fresco.org.uk This formalism has been successfully applied to calculate one-particle pickup and stripping reactions leading to specific states in mass-25 nuclei, which are relevant to reactions involving this compound. aps.org
Another approach is the Continuum-Discretized Coupled-Channels (CDCC) method, which is particularly useful for describing reactions involving weakly bound projectiles that can easily break up. scholarpedia.org This method has been used to analyze the elastic scattering of ⁸B on ²⁷Al. researchgate.net
Isotopic Tracing and Geochronological Applications Using Aluminum Isotopes 26al/27al
Production Mechanisms of Cosmogenic 26Al (from 27Al via Spallation)
Cosmogenic 26Al is produced in the Earth's atmosphere and in situ within surface rocks through nuclear reactions initiated by cosmic rays. wikipedia.orgeuropa.eu Primary cosmic rays, consisting mainly of high-energy protons and alpha particles, bombard atmospheric gases, creating a cascade of secondary particles, including neutrons. antarcticglaciers.organtarcticglaciers.org
When these high-energy neutrons strike the nucleus of a stable silicon (Si) atom, a major constituent of many rock-forming minerals like quartz, they can cause a spallation reaction. uni-koeln.deuni-tuebingen.de This reaction ejects protons and neutrons from the silicon nucleus, transmuting it into 26Al. The primary reaction is 28Si(n,p2n)26Al. uni-tuebingen.de While 26Al can also be produced from argon in the atmosphere, its application in geology primarily focuses on the in situ production within minerals. wikipedia.orgciaaw.org The production rate of 26Al is influenced by factors such as altitude, latitude, and the intensity of the Earth's magnetic field, which modulates the incoming cosmic ray flux. europa.euantarcticglaciers.org
The production of 26Al from 27Al via spallation is a key process in extraterrestrial materials. Meteoroids traveling through space are subject to intense cosmic-ray bombardment, leading to significant production of 26Al within their mineral matrix. usgs.govwikipedia.org
Dating of Geological and Extraterrestrial Samples
The decay of 26Al to its stable daughter product, Magnesium-26 (26Mg), forms the basis of the 26Al-26Mg chronometer. arizona.edu By measuring the ratio of 26Al to its stable isotope 27Al, and often in conjunction with other cosmogenic nuclides like 10Be, scientists can determine the duration of cosmic ray exposure or the time since burial from cosmic ray exposure. usgs.govgeoscienceworld.org
In the marine environment, 26Al, produced in the atmosphere, is deposited onto the ocean surface and subsequently scavenged by settling particles. ucsb.edu This allows for the dating of marine sediments and ferromanganese nodules. usgs.govpangaea.de The ratio of 26Al to 10Be, another cosmogenic nuclide, can be used to date these deposits. pangaea.denih.gov Challenges in this application include the low atmospheric production rate of 26Al and the high abundance of stable 27Al in crustal material. ucsb.edu However, techniques have been developed to selectively leach the authigenic (seawater-derived) 26Al from sediments, minimizing contamination from detrital 27Al. ucsb.edunies.go.jp Studies on ferromanganese crusts have explored the use of 26Al for dating, with some encouraging preliminary results, though further research is needed to reconcile differences with 10Be chronology. researchgate.net
Table 1: Comparison of 26Al and 10Be in Marine Applications
| Feature | 26Al | 10Be |
|---|---|---|
| Half-life | ~720,000 years usgs.gov | ~1.39 million years nih.gov |
| Primary Production | Atmospheric spallation of Argon wikipedia.org | Atmospheric spallation of Nitrogen and Oxygen uni-koeln.de |
| Oceanic Behavior | Subject to less intense boundary scavenging ucsb.edu | More prone to boundary scavenging ucsb.edu |
| Dating Application | Dating marine sediments and manganese nodules usgs.govpangaea.de | Dating marine sediments and manganese nodules, often in conjunction with 26Al pangaea.denih.gov |
The concentration of in situ produced 26Al in quartz crystals within rocks at the Earth's surface is directly proportional to the time they have been exposed to cosmic rays. antarcticglaciers.org This principle is fundamental to exposure dating, which is used to determine the age of landforms such as moraines left behind by retreating glaciers. antarcticglaciers.orgcolumbia.edu By measuring the 26Al concentration, geologists can calculate how long a rock has been exposed since it was deposited by the ice. antarcticglaciers.org
The ratio of 26Al to 10Be is particularly useful for deciphering complex exposure histories, such as periods of burial by ice or sediment. geoscienceworld.organtarcticglaciers.orgoberlin.edu Because 26Al decays faster than 10Be, a sample that has been buried after an initial period of exposure will have a lower 26Al/10Be ratio than a continuously exposed sample. oberlin.edu This allows for the calculation of burial duration. oberlin.educopernicus.org This technique has been applied to date ancient ice masses in Antarctica, revealing complex histories of glacial advance and retreat. copernicus.org
Table 2: Cosmogenic Nuclides Used in Glacial and Exposure Dating
| Nuclide | Half-life | Target Mineral | Primary Production Reaction |
|---|---|---|---|
| 26Al | ~720,000 years usgs.gov | Quartz uni-koeln.de | 28Si(n,p2n)26Al uni-tuebingen.de |
| 10Be | ~1.39 million years nih.gov | Quartz uni-koeln.de | Spallation of Oxygen uni-koeln.de |
| 14C | ~5,730 years core.ac.uk | Quartz columbia.edu | Spallation of Oxygen |
| 21Ne | Stable columbia.edu | Quartz columbia.edu | Spallation of Mg, Si |
| 36Cl | ~301,000 years core.ac.uk | Feldspar, whole rock antarcticglaciers.orgcolumbia.edu | Spallation of K, Ca; neutron capture by 35Cl |
Meteorites are exposed to intense cosmic radiation during their journey through space, leading to the production of 26Al. usgs.govwikipedia.org Once a meteorite lands on Earth, it is shielded from most cosmic rays by the atmosphere, and the production of 26Al effectively ceases. core.ac.uknasa.gov The amount of 26Al remaining in the meteorite can then be used to determine its terrestrial age—how long it has been on Earth. usgs.govcore.ac.uknasa.gov This method is particularly useful for meteorites with terrestrial ages greater than 200,000 years. core.ac.uk
The initial abundance of 26Al in the early Solar System, as recorded in the oldest solids found in meteorites called calcium-aluminum-rich inclusions (CAIs), provides a critical time marker for the formation of our planetary system. aanda.organu.edu.auusra.edu The decay of this primordial 26Al was a significant heat source for the early planetesimals, driving their melting and differentiation. ucla.eduaanda.org Variations in the initial 26Al/27Al ratio in different meteorites suggest that 26Al may have been unevenly distributed throughout the early solar nebula. nasa.govnih.gov
Table 3: Initial 26Al/27Al Ratios in Early Solar System Materials
| Material | Inferred Initial 26Al/27Al Ratio | Significance |
|---|---|---|
| Calcium-Aluminum-Rich Inclusions (CAIs) | Canonical value of ~5 x 10-5 usra.edu | Represents "time zero" for the Solar System. anu.edu.au |
| Volcanic Angrites (e.g., D'Orbigny) | (3.93 ± 0.39) x 10-7 arxiv.org | Used as a time anchor for early Solar System chronological studies. nih.gov |
| Erg Chech 002 Meteorite | (5.72 ± 0.07) x 10-6 to (8.89 ± 0.09) x 10-6 nih.gov | Suggests heterogeneity of 26Al in the early solar nebula. nasa.govnih.gov |
Tracing Environmental and Hydrological Processes
The presence of cosmogenic 26Al in surface materials makes it a valuable tracer for a variety of environmental and hydrological processes, particularly those related to sediment movement. usgs.gov
The concentration of 26Al, often measured along with 10Be, in sediments can be used to understand the rates and processes of sediment transport and deposition. usgs.govresearchgate.net As sediment is eroded from a source area and transported downstream, it continues to accumulate cosmogenic nuclides. researchgate.net The changing concentrations of 26Al and 10Be along a sediment transport system can reveal information about sediment storage times, burial depths, and erosion rates on a basin-wide scale. usgs.govusgs.gov
By analyzing the nuclide concentrations in sediment profiles, researchers can model the thickness of the active transport layer and estimate long-term average sediment speeds. researchgate.net These techniques have been applied in various settings, from desert piedmonts to large river systems, to quantify landscape evolution over geological timescales. researchgate.netdntb.gov.ua The ratio of 26Al to 10Be can also help to distinguish between different sediment sources and to identify complex histories of sediment recycling and storage. geoscienceworld.orgresearchgate.net
Landscape Erosion Rate Assessment
The ratio of the cosmogenic radionuclide Aluminum-26 (26Al) to the stable isotope Aluminum-27 (27Al) provides a powerful tool for quantifying the rates of landscape change over geological timescales of 10² to 10⁶ years. geochem.hu This method is centered on the analysis of in situ-produced 26Al in minerals, most commonly quartz, found in rocks and sediments. oberlin.edu
Principles of the Method
Galactic cosmic rays bombard the Earth's surface, interacting with the atoms in exposed rocks and minerals to produce rare nuclides, including 26Al. uvm.edu This cosmogenic 26Al is produced within the crystal lattice of minerals like quartz from target elements such as silicon. oberlin.edu The concentration of 26Al in a surface rock is a function of the duration of its exposure to cosmic rays, the rate of cosmic ray flux (which varies with altitude and latitude), and the rate of loss. kgeography.or.kr Loss of 26Al occurs through two primary mechanisms: radioactive decay (26Al has a half-life of approximately 705,000 years) and physical erosion of the host rock surface. geochem.huoberlin.edu
When a landscape erodes at a steady rate over a prolonged period (typically 10⁴ to 10⁵ years), the concentration of 26Al in the surface rock reaches a state known as secular equilibrium. geochem.hukgeography.or.kr At this point, the rate of 26Al production is balanced by its rate of loss through decay and erosion. kgeography.or.kr By measuring the 26Al concentration in a sample and knowing its production rate, scientists can calculate the long-term, average erosion rate for that surface. kgeography.or.kruvm.edu This technique is particularly valuable for determining denudation rates of rock surfaces, sediments, and entire landforms. geochem.hu
Paired Isotope Analysis: 26Al and 10Be
In practice, 26Al is almost always measured in conjunction with another cosmogenic radionuclide, Beryllium-10 (10Be). oberlin.edu Both isotopes are produced within quartz by cosmic ray spallation, can be extracted from the same mineral sample in the laboratory, and have similar geochemical behaviors. oberlin.edukgeography.or.kr However, their half-lives differ significantly (26Al t½ ≈ 0.705 Ma; 10Be t½ ≈ 1.39 Ma). geochem.huoberlin.edu
The ratio of their production rates in quartz at the surface is relatively constant (approximately 6.8, though with some variation with latitude and altitude). copernicus.orgcopernicus.org As a rock is exposed, both nuclides accumulate. If the rock is later buried (for instance, by sediment or glacial ice), production ceases, and the nuclides begin to decay. oberlin.edu Because 26Al decays more rapidly than 10Be, the 26Al/10Be ratio decreases over time from its initial production ratio. oberlin.educopernicus.org This discrepancy allows researchers to unravel complex histories of exposure and burial, providing more accurate erosion rate calculations and insights into sediment transport and storage. usgs.govgeoscienceworld.org Discordance between erosion rates calculated individually from 10Be and 26Al often points to periods of sediment storage and burial. copernicus.org
Research Findings and Applications
The measurement of 26Al in sediments and rocks has been applied globally to determine basin-scale erosion rates and understand landscape evolution.
North America : Studies on alluvial fans in northeastern California demonstrated that 26Al and 10Be measurements in recently deposited sediments yield basin-scale erosion rates consistent with those derived from the fan's volume and age. usgs.gov In the Yukon River Basin, the differing decay rates of 26Al and 10Be were used to date ancient river terraces, revealing significant increases in river erosion that coincided with major shifts in global climate cycles. smartwatermagazine.com
Antarctica : In the Quartermain Mountains, measurements of 26Al and 10Be in a sandstone core were used to estimate erosion rates. usgs.gov The extremely low nuclide concentrations in some Antarctic outcrops suggest they have lost only decimeters from their surfaces over millions of years. uvm.edu
Andes and Atacama Desert : In the Andes, the analysis of cosmogenic nuclides including 26Al on farmland hillslopes showed a dramatic increase in soil erosion coinciding with the shift from hunter-gatherer societies to agriculture. cas.cz In the hyperarid Atacama Desert, 26Al and 10Be concentrations in channel sediments and bedrock indicate extremely low basin-averaged erosion rates, often less than 1 meter per million years (<1 m/Myr). geo-leo.de However, bedrock in channel knickpoints shows erosion rates one to two orders of magnitude higher (2–12 m/Myr), highlighting the contrast between slow, long-term landscape lowering and more rapid, localized fluvial incision. geo-leo.de
Global Analysis : A global compilation of 624 paired 26Al and 10Be measurements from fluvial sediment found that nearly half of the samples showed a discrepancy between the erosion rates derived from each nuclide. copernicus.org This suggests that sediment storage and subsequent burial are widespread phenomena in river systems. copernicus.org The study found that discordance was more common in large basins (>1,000 km²) with low average slopes in tectonically quiet regions. copernicus.org
Data on Erosion Rates from Cosmogenic 26Al Analysis
The following table presents a selection of erosion rates determined using cosmogenic 26Al, often in conjunction with 10Be, from various studies. These rates illustrate the wide range of landscape dynamics captured by this method.
| Location / Study Area | Material Analyzed | Method | Determined Erosion Rate (m/Myr) | Reference |
| Huara Intrusive Complex, Atacama Desert | Channel Sediments | 26Al & 10Be | < 1 | geo-leo.de |
| Huara Intrusive Complex, Atacama Desert | Channel Knickpoints | 26Al & 10Be | 2 - 12 | geo-leo.de |
| Allchar Deposit, Macedonia | Quartz, Dolomite, etc. | 26Al, 36Cl, 21Ne | 50 - 165 (up to 400 in some locations) | ugd.edu.mk |
| Abukuma Peneplain, Japan | Weathered Granite Soil | 26Al | 19 ± 1 | core.ac.uk |
| Australian Bedrock | Bedrock | 10Be & 26Al | Exceptionally low rates, suggesting pre-Pleistocene landscapes | usgs.gov |
| Study of a Tor and Block Stream | Granodiorite Tor | 26Al & 10Be | 9.31 ± 1.86 | kgeography.or.kr |
| Study of a Tor and Block Stream | Granodiorite Blockslope | 26Al & 10Be | 17.21 ± 3.44 | kgeography.or.kr |
Computational and Theoretical Modeling of Aluminum 27 Systems
Density Functional Theory (DFT) for Predicting 27Al NMR Parameters
Density Functional Theory (DFT) has emerged as a robust method for calculating the NMR parameters of 27Al, providing insights that complement and refine experimental findings. aip.orgarxiv.org DFT calculations, particularly those employing the gauge-including projector augmented wave (GIPAW) method, are used to predict isotropic chemical shifts (δiso), quadrupole coupling constants (CQ), and asymmetry parameters (η). aip.orgarxiv.org These calculated parameters can then be compared with experimental data obtained from solid-state NMR spectroscopy. aip.orgarxiv.org
The accuracy of DFT predictions is highly sensitive to the input atomic coordinates. It has been consistently shown that using DFT-optimized crystal structures significantly improves the agreement between calculated and experimental NMR parameters. researchgate.netmdpi.com For instance, in a study of aluminum nitride (AlN), DFT calculations using non-optimized crystal geometries failed to match experimental values, while optimized geometries yielded results that were much closer, especially for the 27Al parameters. mdpi.comresearchgate.net
However, discrepancies can still exist. In studies of complex aluminum hydrides like CsAlH4 and KAlH4, DFT-GIPAW calculations based on optimized structures at 0 K were found to overestimate the magnitude of the quadrupole coupling constant by as much as 30-45% compared to experimental values. aip.orgarxiv.orgarxiv.orgarxiv.orgnih.gov This overestimation is often attributed to the neglect of thermal motion in the static DFT calculations, as thermal motion can lead to a reduction in the distortion of the local aluminum environment. aip.orgnih.gov By systematically varying geometric parameters, such as H-Al-H bond angles in AlH4 tetrahedra, researchers have demonstrated the high sensitivity of CQ to subtle structural changes. aip.orgarxiv.org Modest adjustments of just a few degrees can bring the calculated values into near-perfect agreement with experimental data, highlighting the importance of considering dynamic and thermal effects. aip.orgarxiv.org
Machine learning techniques are increasingly being used in conjunction with DFT to accelerate the prediction of 27Al NMR chemical shifts, especially in complex systems like zeolites. rsc.orgrsc.orgchemrxiv.org These approaches use neural network interatomic potentials and regression models to significantly speed up structure sampling and shift prediction compared to traditional DFT methods, enabling the exploration of a wider range of conditions such as temperature and hydration levels. rsc.orgrsc.org
Quantum Mechanical Calculations of Nuclear Quadrupole Coupling Constants
The nuclear quadrupole coupling constant (NQCC or CQ) of 27Al is a direct measure of the interaction between the nuclear electric quadrupole moment and the electric field gradient (EFG) at the nucleus. aip.org This makes it an extremely sensitive probe of the local symmetry around the aluminum atom. Quantum mechanical calculations are crucial for accurately determining NQCCs and for re-evaluating fundamental nuclear data.
High-level ab initio methods, such as the coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)], are employed to calculate the EFG at the aluminum nucleus. aip.org By comparing these highly accurate calculated EFGs with experimentally measured NQCCs for small molecules like AlF and AlCl in the gas phase, the nuclear quadrupole moment of 27Al itself has been re-evaluated, with a recommended value of 148.2 ± 0.5 mb. aip.org
For solid-state systems, DFT remains a primary tool. The accuracy of DFT-calculated NQCCs is often assessed by comparison with experimental data from techniques like solid-state NMR. aip.orgarxiv.org As mentioned previously, structural optimization is a critical step for obtaining reliable NQCC values from DFT. researchgate.netmdpi.com For example, in a study of β-Ba3AlF9, a good agreement between experimental and calculated quadrupolar parameters was only achieved after optimizing the crystal structure using DFT. researchgate.net
The sensitivity of the NQCC to the local environment is a key finding. Calculations have shown a positive correlation between the distortion at the Al site and the value of CQ in aluminofluoride minerals. geoscienceworld.org In complex hydrides, the H-Al-H bond angles have a profound impact on the calculated CQ. aip.org Similarly, in zeolites, the presence of a Brønsted acid site (BAS) can lead to a very large calculated CQ value (around 20 MHz), which often renders the corresponding 27Al signal "invisible" in standard NMR experiments. nih.gov
Below is a table comparing experimental and DFT-calculated 27Al NQCC values for several compounds, illustrating the typical agreement and the impact of structural optimization.
| Compound | Experimental CQ (MHz) | Calculated CQ (MHz) (Optimized Geometry) | Reference |
| CsAlH4(o) | 1.42 ± 0.01 | -2.05 | aip.org |
| CsAlH4(t) | 1.43 ± 0.02 | +2.10 | aip.org |
| KAlH4 | 1.30 ± 0.02 | ~1.7 (overestimated by ~30%) | arxiv.orgarxiv.org |
| NaAlH4 | 3.11 ± 0.02 | Excellent agreement | arxiv.orgarxiv.org |
| α-AlH3 | - | - | researchgate.net |
| γ-AlH3 | - | - | researchgate.net |
| β-AlH3 | - | - | researchgate.net |
| AlN | 1.914 ± 0.001 | 1.791 ± 0.003 | mdpi.com |
Table showing a comparison of experimental and DFT-calculated 27Al Nuclear Quadrupole Coupling Constants (CQ).
Simulation of Spectroscopic Responses in Complex Environments
Simulating the spectroscopic response of 27Al is essential for deconvoluting complex experimental spectra, especially for disordered materials or samples containing multiple aluminum sites. michael-hunger.degeoscienceworld.org Solid-state NMR spectra of quadrupolar nuclei like 27Al are often broad and feature complex lineshapes due to the quadrupolar interaction and chemical shift anisotropy. geoscienceworld.org
Software packages are used to simulate these spectra by inputting the NMR parameters (δiso, CQ, and η). aip.orggeoscienceworld.orggeoscienceworld.org These simulations allow for the extraction of accurate NMR parameters from experimental data by fitting the simulated spectrum to the experimental one. geoscienceworld.orgresearchgate.net This is particularly valuable for magic-angle spinning (MAS) NMR spectra, where the complex pattern of spinning sidebands can be accurately reproduced. aip.orgresearchgate.net
For example, in the study of CsAlH4 polymorphs, simulations of both static and MAS 27Al NMR spectra were performed to determine the precise values of the isotropic chemical shift and quadrupole coupling parameters. aip.org Similarly, for aluminofluoride minerals, simulations of high-resolution 19F-decoupled 27Al MAS NMR spectra were combined with theoretical modeling to eliminate ambiguities and obtain accurate values for the NMR parameters. geoscienceworld.org
In materials with significant disorder, such as certain metal-organic frameworks (MOFs), a single set of NMR parameters is insufficient. acs.orgresearchgate.net Instead, models like the extended Czjzek model (ECM) are used to describe the distribution of the electric field gradient (EFG) tensor. acs.orgresearchgate.net This approach parameterizes the disorder in the Al coordination environment and relates it to factors like a high surface-to-volume ratio of nanoparticles, where the molecular arrangement near the surface deviates from the bulk crystalline order. acs.org
The combination of experimental techniques, like two-dimensional multiple-quantum MAS (MQMAS) NMR, with simulations provides a powerful approach to resolve and assign signals from multiple, distinct aluminum environments within the same material. researchgate.netacs.orgacs.org
Molecular Dynamics Simulations of Aluminum-Containing Phases
Molecular dynamics (MD) simulations provide a dynamic, atomistic-level view of aluminum-containing materials, complementing the static picture often derived from quantum mechanical calculations. aps.orgmdpi.com MD simulations are used to study a wide range of phenomena, including phase transitions, nucleation, crystal growth, and the mechanical properties of aluminum alloys and compounds. aps.orgmdpi.commdpi.com
The accuracy of MD simulations is critically dependent on the choice of the interatomic potential, or force field, which describes the interactions between atoms. tandfonline.comworldscientific.com For aluminum systems, various force fields have been developed, including those based on the Embedded Atom Method (EAM), Modified Embedded Atom Method (MEAM), and reactive force fields like ReaxFF. mdpi.comtandfonline.comacs.org
Recent advancements include the development of machine learning (ML) interatomic potentials. aps.orgresearchgate.net These ML potentials are trained on large datasets of quantum mechanical calculations and can achieve accuracy comparable to ab initio methods but at a fraction of the computational cost, enabling simulations of larger systems over longer timescales. aps.orgresearchgate.net For example, ML potentials have been used to study phase selection and glass formation in Al-rare earth alloys, revealing differences in short-range order and crystallization kinetics that explain their different properties. aps.org
MD simulations have been extensively applied to study the solidification of pure aluminum. mdpi.comcranfield.ac.uk Large-scale simulations with millions of atoms have investigated the effects of cooling rates and pressure on nucleation, grain growth, and the formation of different crystal phases (FCC, BCC, HCP) and defects. mdpi.comcranfield.ac.uk These simulations have shown that the BCC phase can form prior to the stable FCC phase and that the local temperature increases in the vicinity of newly formed grains due to the release of latent heat. mdpi.comcranfield.ac.uk
Reactive force fields, such as ReaxFF, are employed to model chemical reactions, such as the oxidation of aluminum nanoparticles or the alkali activation of aluminosilicate (B74896) minerals. acs.orgrsc.orgpnnl.gov These simulations can track bond breaking and formation, providing insights into reaction mechanisms at the molecular level, for instance, how an oxide layer grows on an aluminum surface. acs.org
The table below summarizes various applications of MD simulations in studying aluminum-containing phases.
| System | Simulation Type | Force Field | Key Findings | Reference |
| Pure Aluminum | Solidification | Finnis-Sinclair | BCC phase forms prior to FCC; cooling rate affects final grain structure. | mdpi.comcranfield.ac.uk |
| Al-Rare Earth Alloys | Phase Selection | Machine Learning | Differences in short-range order and crystal growth speed explain glass-forming ability. | aps.org |
| Al-Cu Alloy | Plastic Deformation | ADP | Dislocation interactions lead to cutting and disordering of θ′ precipitates. | mdpi.com |
| Aluminum Nanoparticles | Oxidation | ReaxFF | Temperature controls the growth rate and structure of the oxide layer. | acs.org |
| Aluminosilicate Minerals | Alkali Activation | Reactive | Investigates the initial stages of geopolymer formation at the microscale. | rsc.org |
Table summarizing applications of Molecular Dynamics (MD) simulations for aluminum-containing systems.
Advanced Analytical Methodologies Complementary to Aluminum 27 Research
Neutron Activation Analysis (NAA) for Isotopic Transformation Studies
Neutron Activation Analysis (NAA) is a highly sensitive nuclear analytical technique utilized for the quantitative and qualitative determination of various elements. The fundamental principle of NAA involves the irradiation of a sample with neutrons, typically in a nuclear reactor. psu.eduelte.hu This process induces nuclear reactions in the target nuclei, transforming stable isotopes into radioactive isotopes. elte.hu Following irradiation, the newly formed radionuclides decay, emitting characteristic gamma rays. ucdavis.edu These gamma rays are measured using gamma spectroscopy, and the energy of the detected gamma rays is indicative of a specific radionuclide, while the intensity is proportional to the concentration of the parent element. psu.edubarc.gov.in
In the context of Aluminum-27 (²⁷Al), NAA is particularly relevant for studying isotopic transformations. When a sample containing ²⁷Al is irradiated with neutrons, it can undergo several reactions. A primary reaction is the ²⁷Al(n,γ)²⁸Al reaction, where a neutron is captured by the ²⁷Al nucleus, resulting in the formation of the radioactive isotope Aluminum-28 (²⁸Al). researchgate.net The ²⁸Al isotope has a short half-life of 2.24 minutes and decays by emitting a characteristic gamma ray at 1.778 MeV. researchgate.net The measurement of this gamma ray allows for the quantification of the original ²⁷Al content.
However, interferences can arise from other elements present in the sample. For instance, phosphorus can interfere through the ³¹P(n,α)²⁸Al reaction, which also produces ²⁸Al. researchgate.net Similarly, silicon can interfere via the ²⁸Si(n,p)²⁸Al reaction. Careful consideration and correction for these interferences are crucial for accurate quantification of aluminum. researchgate.net
Research has demonstrated the utility of NAA in determining the aluminum content in various matrices. For example, NAA has been successfully applied to determine the aluminum concentration in emeralds and beryls, with results showing good agreement with expected values. barc.gov.in Furthermore, it has been used to analyze trace impurities in aluminum intended for nuclear reactor technology by separating the activated nuclides before gamma-ray spectrometry. pitt.edu
Key Nuclear Reactions in NAA of this compound:
| Target Isotope | Reaction | Product Isotope | Half-life of Product | Characteristic Gamma-ray Energy (MeV) |
| ²⁷Al | (n,γ) | ²⁸Al | 2.24 min | 1.778 |
| ²⁷Al | (n,p) | ²⁷Mg | 9.46 min | 0.844, 1.014 |
| ²⁷Al | (n,α) | ²⁴Na | 15.02 h | 1.369, 2.754 |
Accelerator Mass Spectrometry (AMS) for ²⁶Al/²⁷Al Ratio Determination
Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive analytical technique for measuring extremely low concentrations of long-lived radionuclides. ansto.gov.autum.de It functions as a highly sophisticated mass spectrometer that incorporates a particle accelerator. ansto.gov.aumeasurlabs.com This allows for the separation and counting of individual atoms of rare isotopes, such as Aluminum-26 (²⁶Al), from the abundant stable isotope, this compound (²⁷Al). measurlabs.comucsb.edu The key advantage of AMS over conventional mass spectrometry is its ability to eliminate molecular interferences and distinguish between isobars (atoms of different elements with the same mass number), such as ²⁶Mg. ucsb.edursc.org
The process begins with the chemical separation of aluminum from the sample and its conversion into a suitable target material, often aluminum oxide (Al₂O₃). ucsb.eduepj-conferences.org A known amount of stable ²⁷Al is typically added as a carrier to monitor the chemical yield and provide a reference for the isotope ratio measurement. ucsb.edursc.org In the AMS system, the target is ionized, and the resulting negative ions are accelerated. uni-heidelberg.de These ions pass through a stripper (a thin foil or gas), which removes electrons and breaks apart any molecular ions. uni-heidelberg.de The now positively charged ions are further accelerated and then passed through a series of magnetic and electrostatic analyzers to select for the specific isotope of interest, which is then counted by a detector. ucsb.eduuni-heidelberg.de
AMS is capable of determining ²⁶Al/²⁷Al ratios over a wide range, from 10⁻⁷ down to 10⁻¹⁴, with some systems reaching even lower detection limits of approximately 6x10⁻¹⁶. ucsb.edursc.orgunivie.ac.at This remarkable sensitivity allows for the detection of just a few thousand atoms of ²⁶Al. ucsb.edu The precision of these measurements is typically better than 5%, with long-term reproducibility around 7% (RSD). ucsb.edursc.org
This technique has found significant applications in various fields. In biomedical research, ²⁶Al is used as a tracer to study the biological chemistry of aluminum. ucsb.edursc.org AMS is also instrumental in geology for dating purposes using cosmogenic ²⁶Al and in nuclear physics for measuring reaction cross-sections, such as in the study of the ²⁷Al(n,2n)²⁶Al reaction. tum.deiaea.org
Performance Characteristics of AMS for ²⁶Al/²⁷Al Measurement:
| Parameter | Value |
| Measurable ²⁶Al/²⁷Al Ratio Range | 10⁻¹⁴ – 10⁻⁷ ucsb.edursc.org |
| Limit of Detection for ²⁶Al | ~10⁻¹⁸ g ucsb.edursc.org |
| Precision of Measurement | < 5% (RSD) ucsb.edursc.org |
| Long-term Reproducibility | < 7% (RSD) ucsb.edursc.org |
| Background ²⁶Al/²⁷Al Ratio | ~6x10⁻¹⁶ univie.ac.at |
X-ray Absorption Near Edge Structure (XANES) in Multimodal Characterization
X-ray Absorption Near Edge Structure (XANES), also referred to as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful spectroscopic technique that provides information about the local electronic structure and coordination environment of a specific element within a material. washington.eduwikipedia.org It is a subset of X-ray Absorption Spectroscopy (XAS) and focuses on the region within approximately 50-100 eV of an absorption edge. washington.eduwikipedia.org
The fundamental process involves the absorption of an X-ray photon, which excites a core-level electron to an unoccupied state. washington.eduwikipedia.org The probability of this absorption increases sharply at the binding energy of the core electron, creating an "edge" in the absorption spectrum. washington.edu The fine structure in the XANES region is sensitive to the oxidation state, coordination geometry, and bonding characteristics of the absorbing atom. lightsource.caung.si
For aluminum, Al K-edge XANES is used to probe its speciation and coordination. researchgate.netiucr.org The energy and shape of the XANES features are distinct for different coordination numbers. For instance, tetrahedrally coordinated aluminum (Al(IV)) typically exhibits a main absorption feature at a lower energy (around 1566 eV) compared to octahedrally coordinated aluminum (Al(VI)), which shows maxima at higher energies (e.g., 1568 and 1572 eV). researchgate.netresearchgate.net This energy shift allows for the differentiation between these coordination states in various materials, including minerals, glasses, and aqueous complexes. researchgate.netresearchgate.netuu.nl
XANES is often employed in a multimodal approach, combined with other techniques like X-ray fluorescence (XRF) and Extended X-ray Absorption Fine Structure (EXAFS), to provide a more comprehensive understanding of a material's chemical and structural properties. sintef.nonih.govrsc.org For example, combining nano-XANES with nano-XRF allows for the mapping of both the elemental distribution and the chemical speciation at the nanoscale. nih.gov Research has utilized Al K-edge XANES to study the structure of Al-containing surface coatings on soil particles, the coordination of aluminum in various minerals, and the nature of aqueous aluminum-organic complexes. researchgate.netiucr.orgprinceton.edu These studies highlight the sensitivity of XANES to the local chemical environment of aluminum, making it a valuable tool for detailed characterization. princeton.eduprinceton.edu
Typical Al K-edge XANES Features for Different Coordinations:
| Coordination Environment | Key Spectral Features | Approximate Energy (eV) |
| Tetrahedral (Al(IV)) | Single edge maximum | ~1566 researchgate.netresearchgate.net |
| Octahedral (Al(VI)) | Two edge maxima | ~1568 and ~1572 researchgate.netresearchgate.net |
Future Research Trajectories and Emerging Paradigms for Aluminum 27 Studies
Integration of Artificial Intelligence and Machine Learning in ²⁷Al Data Analysis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the analysis and interpretation of ²⁷Al Nuclear Magnetic Resonance (NMR) data. The high computational cost of traditional first-principles calculations, such as Density Functional Theory (DFT), has limited their application in predicting NMR parameters for complex structures. chemrxiv.orgresearchgate.net ML models, however, can be trained on existing DFT-computed datasets to predict these parameters with remarkable speed and accuracy. chemrxiv.orgresearchgate.net
Recent research has demonstrated the development of ML models that can predict ²⁷Al electric field gradient (EFG) tensors and chemical shifts based on local atomic environments. chemrxiv.orgresearchgate.netchemrxiv.org For instance, a random-forest model trained on over 8,000 DFT-calculated EFG tensors achieved a high degree of accuracy (R² value of 0.98) in predicting these parameters for crystalline solids. chemrxiv.orgresearchgate.net This approach significantly reduces the computational expense and allows for the rapid screening of potential structures. chemrxiv.orgresearchgate.net
Furthermore, ML is being employed to enhance the interpretation of complex ²⁷Al NMR spectra, particularly in disordered materials like glasses and complex crystalline structures like zeolites. chemrxiv.orgrsc.orgrsc.org By combining ML-based methods with molecular dynamics simulations, researchers can achieve a significant speed-up in structure sampling and accurately predict chemical shifts under various conditions, including changes in temperature and hydration levels. chemrxiv.orgrsc.org This enables the assignment of experimental NMR peaks to specific atomic sites, even in highly complex systems. chemrxiv.orgrsc.org The application of AI and ML in peak picking and spectral deconvolution further promises to automate and improve the accuracy of data analysis. liverpool.ac.ukmdpi.com
Table 1: Machine Learning Models in ²⁷Al NMR Data Analysis
| Model Type | Application | Key Findings | Reference |
| Random Forest | Prediction of EFG tensors in crystalline solids | Achieved R² of 0.98, enabling rapid pre-refinement of structural assignments. | chemrxiv.orgresearchgate.net |
| Neural Network Potentials & Regression Models | Prediction of ²⁷Al chemical shifts in zeolites | Enables exploration of temperature and hydration effects, and assignment of experimental peaks. | chemrxiv.orgrsc.org |
| Graph Neural Networks | Prediction of anisotropic magnetic shielding and EFG | Offers a robust approach for modeling a wide range of NMR parameters in diverse materials. | arxiv.org |
| Kernel Density Estimation | Reconstruction of MQMAS spectra in glasses | Allows for accurate simulation of NMR spectra for large, disordered systems. | rsc.org |
Novel Spectroscopic Techniques for In Situ and Operando Aluminum-27 Characterization
The development of novel spectroscopic techniques for in situ and operando characterization is providing unprecedented insights into the dynamic behavior of aluminum-containing materials under realistic operating conditions. researchgate.neteuropean-mrs.commdpi.comchemcatbio.orgosti.govrsc.org These methods allow researchers to observe changes in the local environment of ²⁷Al in real-time, correlating structural transformations with material performance. european-mrs.comrsc.orgrsc.org
Techniques such as in situ solid-state NMR (ssNMR) are invaluable for tracking chemical states and identifying transient intermediates in catalytic processes. osti.govosti.govd-nb.info For example, in situ ²⁷Al NMR has been instrumental in studying the dealumination of zeolites and the coordination changes of aluminum in response to temperature and hydration. rsc.orgscispace.com The combination of in situ NMR with other spectroscopic methods like X-ray absorption spectroscopy (XAS) and Raman spectroscopy provides a multi-faceted view of the material's structure and function. european-mrs.comchemcatbio.orgosti.govrsc.orgosti.gov
Operando spectroscopy, which involves simultaneous measurement of a material's properties and its catalytic activity, is a particularly powerful approach. european-mrs.commdpi.comrsc.orgrsc.org This allows for the direct establishment of structure-property-function relationships. european-mrs.comrsc.org For instance, operando infrared spectroscopy has been used to study the active species in chloroaluminate ionic liquids during catalytic reactions. ecnu.edu.cn The ongoing development of specialized sample environments and the integration of multiple characterization techniques into single systems are pushing the boundaries of what can be achieved with in situ and operando studies. mdpi.comrsc.org
Advancements in Theoretical Prediction and Simulation Capabilities
Advancements in theoretical prediction and simulation capabilities, particularly those based on Density Functional Theory (DFT), continue to be crucial for interpreting experimental ²⁷Al NMR spectra. researcher.lifeaip.orgnih.govacs.orgarxiv.orgresearchgate.net DFT calculations can provide accurate predictions of NMR parameters such as chemical shifts and quadrupolar coupling constants, which are essential for assigning spectral features to specific aluminum coordination environments. researcher.lifeaip.orgacs.orgresearchgate.net
The accuracy of these predictions is highly dependent on the quality of the structural model used. nih.gov Calculations based on experimentally determined crystal structures, such as those from X-ray diffraction, generally yield better agreement with experimental NMR data than those based on computationally optimized geometries. nih.gov The gauge-including projector augmented wave (GIPAW) method has become a standard for calculating NMR parameters in periodic solids. nih.govresearchgate.net
Recent studies have focused on refining the computational methodologies to better account for environmental factors such as temperature, hydration, and the presence of charge-compensating cations, which can significantly influence ²⁷Al NMR parameters. rsc.org The development of sophisticated models that incorporate these effects is leading to more reliable predictions and a deeper understanding of the structure-spectroscopy relationship in complex materials like zeolites. rsc.org The combination of DFT calculations with experimental data, often referred to as "NMR crystallography," is a powerful approach for refining and validating crystal structures. chemrxiv.orgresearchgate.netresearchgate.net
Emerging Applications in Quantum Materials and Advanced Functional Ceramics
This compound is finding new and exciting applications in the fields of quantum materials and advanced functional ceramics, driven by its unique nuclear and material properties.
In the realm of quantum computing, high-purity aluminum is a key material for fabricating superconducting qubits. highpurityaluminum.comelkamehr.comelkamehr.com Its superconducting properties at cryogenic temperatures, low energy loss, and ease of fabrication make it ideal for creating Josephson junctions and resonant cavities, which are the fundamental building blocks of many quantum processors. highpurityaluminum.comelkamehr.comelkamehr.com Granular aluminum (grAl), a specific form of this material, has shown great promise for producing qubits with high coherence times, helping to overcome some of the current limitations of quantum hardware. kit.eduresearchgate.net The ability to engineer the properties of aluminum-based materials at the nanoscale is opening up new avenues for the development of more complex and robust qubit designs. kit.edu
In the field of advanced functional ceramics, ²⁷Al plays a crucial role in materials like aluminum nitride (AlN). AlN is a wide-bandgap semiconductor with applications in high-power electronics and photonics. aip.orgmdpi.com The ability to create and control defect centers, or "quantum emitters," in AlN through techniques like ion implantation is paving the way for the development of single-photon sources that can operate at room temperature. aip.org Furthermore, the study of aluminum-containing alloys, such as those of cerium, palladium, and aluminum, is revealing new classes of quantum materials with exotic electronic and magnetic properties. sciencedaily.com The precise characterization of the local environment of ²⁷Al using techniques like single-crystal NMR is essential for understanding and harnessing the properties of these advanced materials. mdpi.com
Q & A
Q. How is the isotopic composition of Aluminum-27 determined experimentally?
To determine the isotopic composition of this compound, researchers employ mass spectrometry to measure the mass-to-charge ratio of ions, distinguishing it from other isotopes like Aluminum-26. Neutron activation analysis (NAA) can also quantify neutron counts by irradiating the sample and measuring emitted radiation (e.g., γ-rays). For example, this compound has 14 neutrons, calculated as mass number (27) minus atomic number (13) .
Q. What are the key nuclear properties of this compound, and how are they measured?
this compound has a nuclear spin of I = 5/2 and a magnetic moment of 3.6415 μ, measured via nuclear magnetic resonance (NMR) . Its quadrupole moment (0.15 barns) is determined using nuclear quadrupole resonance (NQR) or Mössbauer spectroscopy . These properties are critical for interpreting NMR/NQR spectra in structural studies .
Advanced Research Questions
Q. How can Nuclear Quadrupole Resonance (NQR) techniques be applied to study stress/strain in this compound-containing minerals?
NQR measures electric field gradients at this compound nuclei, which are sensitive to local structural changes. To design such experiments:
Sample preparation : Use minerals like feldspars or clays with Al-O-Si bonding .
Variable control : Apply directional pressure and temperature gradients to observe resonance frequency shifts .
Data interpretation : Correlate NQR spectral changes with crystallographic inhomogeneities or defects .
Methodological challenges include distinguishing overlapping signals from multiple Al sites and optimizing pulse sequences for low-frequency detection (~1 MHz) .
Q. How do researchers resolve contradictions in nuclear data uncertainties for this compound?
Discrepancies in nuclear data (e.g., missing covariance matrices for neutron sensitivities) are addressed via:
Sensitivity analysis : Quantify the impact of this compound data gaps on reaction rate uncertainties using Monte Carlo methods .
Benchmarking : Compare evaluated nuclear data libraries (e.g., JENDL-4.0) against experimental cross-sections from neutron bombardment studies .
Error propagation : Use Bayesian statistics to model uncertainties in multistep reaction pathways involving this compound .
Q. What methodologies are used to characterize Aluminum coordination environments via NMR spectroscopy?
Solid-state 27Al NMR distinguishes tetrahedral (AlO₄) and octahedral (AlO₆) sites:
Chemical shifts : Tetrahedral Al resonates ~60–70 ppm, while octahedral Al appears at ~0–10 ppm .
Linewidth analysis : Broader lines indicate lower symmetry or dynamic disorder (e.g., surface Al atoms in γ-alumina) .
Variable-temperature NMR : Resolves surface vs. bulk Al environments by observing signal loss at high surface areas .
Q. How are nuclear reaction mechanisms involving this compound and α-particles investigated?
Key steps include:
Accelerator experiments : Bombard this compound with α-particles (He²⁺ nuclei) and detect emitted particles (neutrons, protons) using scintillation counters .
Product identification : Use mass spectrometry or γ-ray spectroscopy to identify reaction products (e.g., Phosphorus-30 or Silicon-30) .
Cross-section calculations : Compare experimental yields with theoretical models (e.g., Hauser-Feshbach formalism) .
Q. What role does this compound play in optical atomic clock precision?
this compound’s nuclear spin coherence enables quantum logic clocks at NIST. The methodology involves:
Laser cooling : Trapping Al⁺ ions with Mg⁺ or Be⁺ for sympathetic cooling .
Frequency comparison : Measure the ²⁷Al⁺ clock transition (1.12 PHz) against Sr/Yb clocks with uncertainties <1×10⁻¹⁷ .
Systematic error correction : Account for blackbody radiation shifts and ion micromotion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
